molecular formula C15H13N5O B14245730 N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide CAS No. 203735-91-5

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide

Cat. No.: B14245730
CAS No.: 203735-91-5
M. Wt: 279.30 g/mol
InChI Key: QCFDREGDNLPVRW-UHFFFAOYSA-N
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Description

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide typically involves the acylation of amines with acyl chlorides. One common method involves the use of 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent. This reagent can be synthesized by treating 5-phenyl-1H-tetrazole with acetyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl or tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of tetrazole N-oxides, while reduction could yield amine derivatives .

Scientific Research Applications

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. For instance, it has been shown to exhibit antidiabetic activity by interacting with enzymes involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules such as:

Uniqueness

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other tetrazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

203735-91-5

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-[(5-phenyltetrazol-2-yl)methyl]benzamide

InChI

InChI=1S/C15H13N5O/c21-15(13-9-5-2-6-10-13)16-11-20-18-14(17-19-20)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,21)

InChI Key

QCFDREGDNLPVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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